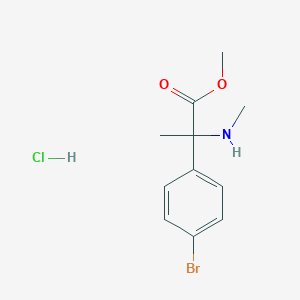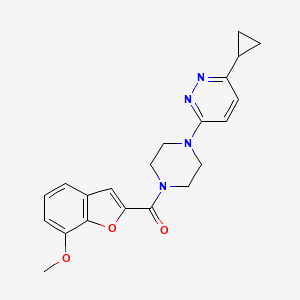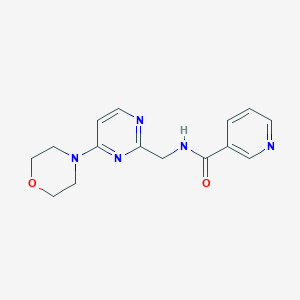![molecular formula C19H25FN4O B2368845 N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide CAS No. 1211154-31-2](/img/structure/B2368845.png)
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide, commonly known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown promising results in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Mecanismo De Acción
CPP-115 inhibits the enzyme N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide, which is responsible for the breakdown of GABA. By inhibiting this compound, CPP-115 increases the levels of GABA in the brain, which can help reduce seizures and anxiety. CPP-115 has also been shown to reduce drug-seeking behavior by increasing the levels of GABA in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can help reduce seizures and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. CPP-115 has been shown to have a good safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPP-115 is its specificity for N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide inhibition. It has been shown to be a potent inhibitor of this compound, with a low IC50 value. However, one of the limitations of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 could be used as an adjunct therapy to increase the effectiveness of existing antiepileptic drugs. Another potential application is in the treatment of addiction, where CPP-115 could be used to reduce drug-seeking behavior. Further studies are needed to determine the optimal dosing and administration of CPP-115 in various neurological disorders. Additionally, the development of more water-soluble analogs of CPP-115 could improve its in vivo efficacy.
Métodos De Síntesis
CPP-115 is synthesized by reacting N-(1-cyanocyclopentyl)amine with 4-[(2-fluorophenyl)methyl]piperazine in the presence of acetic anhydride. The product is then purified by column chromatography to obtain CPP-115 in high purity.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can help reduce seizures and anxiety. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c20-17-6-2-1-5-16(17)13-23-9-11-24(12-10-23)14-18(25)22-19(15-21)7-3-4-8-19/h1-2,5-6H,3-4,7-14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDGRKQYOQQQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)
![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)



![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)
![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate](/img/structure/B2368785.png)
